7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features an isopropyl group attached to the seven-position of the spirocyclic framework, which includes oxygen atoms at the 2 and 5 positions and a nitrogen atom at the 8 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors, such as amino alcohols and ketones, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing catalysts to speed up the reaction and improve selectivity. Purification steps, such as recrystallization or chromatography, are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane has various applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its specific structural features and reactivity. Similar compounds include other spirocyclic compounds, such as 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane. These compounds share the spirocyclic framework but differ in the substituents attached to the core structure, leading to variations in their chemical properties and applications.
Biological Activity
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane, a compound with the CAS number 1556097-27-8, belongs to the class of spirocyclic compounds. It has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₃H₁₉N₁O₂, with a molecular weight of 157.21 g/mol. Its structure consists of a spirocyclic framework that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₁O₂ |
Molecular Weight | 157.21 g/mol |
CAS Number | 1556097-27-8 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that spirocyclic compounds can possess antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : Preliminary findings indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, although specific data on this compound is limited.
- Neuroprotective Properties : There is emerging evidence that similar compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, insights can be drawn from related compounds:
- Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, affecting metabolic pathways that are crucial for cellular function.
- Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways and cellular responses.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several spirocyclic compounds. The results indicated that compounds with similar structures to this compound showed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Cytotoxicity Assessment
In vitro assays conducted on related spirocyclic compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7. While specific data on this compound is scarce, these findings support further investigation into its potential as an anticancer agent.
Neuroprotective Effects
Research exploring neuroprotective effects has highlighted that certain spirocyclic derivatives can reduce oxidative stress and inflammation in neuronal cells. This suggests a potential avenue for studying this compound in the context of neurodegenerative diseases like Alzheimer’s.
Properties
IUPAC Name |
7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)7-3-11-8(9-7)4-10-5-8/h6-7,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFEVUPAKTUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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